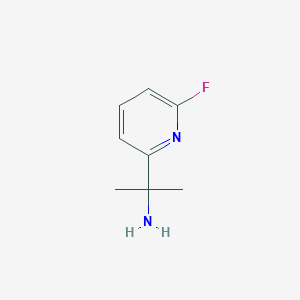![molecular formula C19H13F4NO3S2 B2597760 N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide CAS No. 250714-78-4](/img/structure/B2597760.png)
N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide” is a complex organic compound. It contains several functional groups including a fluorophenyl group, a trifluoromethyl group, a benzyl sulfonyl group, and a thiophene carboxamide group. These groups are known to have significant roles in pharmaceuticals, agrochemicals, and materials .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups mentioned above. For instance, the trifluoromethyl group could undergo various reactions, as described in studies on trifluoromethylation .科学的研究の応用
Synthesis and Chemical Properties
The research surrounding N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide and related compounds primarily focuses on their synthesis, chemical properties, and applications in various fields such as organic chemistry, materials science, and biomedical research. These compounds are investigated for their potential in creating novel chemical reactions, enhancing materials' properties, and developing new therapeutic agents.
Fluoroalkylative Aryl Migration : The study by Zhengbiao He, Ping Tan, C. Ni, and Jinbo Hu (2015) on fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides demonstrates the synthetic utility of fluorinated sulfinate salts as radical precursors in organic synthesis. This method facilitates the incorporation of fluoroalkyl groups into molecules, which is valuable in drug development and materials science due to the unique properties conferred by fluorine atoms (He et al., 2015).
Antipathogenic Activity : Carmen Limban, L. Marutescu, and M. Chifiriuc (2011) explored the antipathogenic activity of new thiourea derivatives, highlighting the potential of fluorine-substituted compounds in developing antimicrobial agents. Their work suggests that the incorporation of fluorine atoms can significantly enhance the antibacterial and antifungal efficacy of chemical compounds (Limban et al., 2011).
Polymorphism in Aromatic Sulfonamides : The investigation into the polymorphism of aromatic sulfonamides with fluorine groups by S. Terada et al. (2012) provides insights into how fluorine substitution affects the crystalline structures of these compounds. This research has implications for the design of pharmaceuticals and materials with tailored physical properties (Terada et al., 2012).
Fluorescent Probe Development : The creation of a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols by Z. Wang et al. (2012) showcases the application of fluorine-substituted sulfonamides in analytical chemistry. Their work contributes to the development of sensitive and selective detection methods for environmental and biological monitoring (Wang et al., 2012).
Highly Conducting and Stable Proton Exchange Membranes : Research by Dong-Hyeon Kim, I. Park, and Dong-Hoon Lee (2020) on fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures for proton exchange membranes highlights the potential of fluorine-substituted sulfonamides in enhancing the performance of fuel cells. Their work demonstrates the role of fluorine in improving the ion exchange capacity, mechanical stability, thermal stability, and oxidative stability of membranes (Kim et al., 2020).
作用機序
特性
IUPAC Name |
N-(4-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4NO3S2/c20-14-4-6-15(7-5-14)24-18(25)17-16(8-9-28-17)29(26,27)11-12-2-1-3-13(10-12)19(21,22)23/h1-10H,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCLFKLYLYJDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

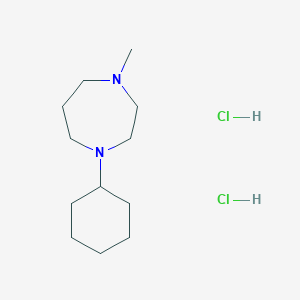
![5-chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2597680.png)
![(E)-3-(dimethylamino)-1-[3-(4-methylphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2597682.png)
![1-[(2-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B2597683.png)
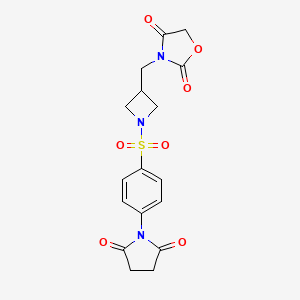
![3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2597687.png)
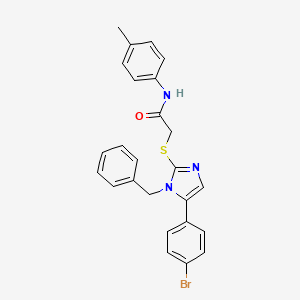
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2597690.png)

![4-benzyl-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2597693.png)
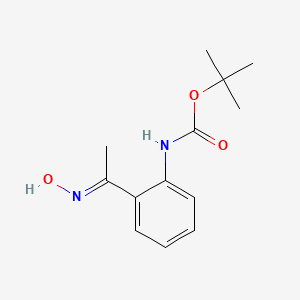
![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2597697.png)

